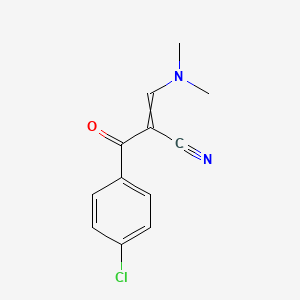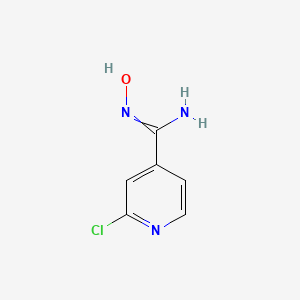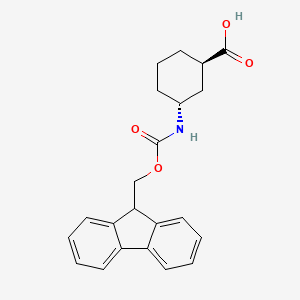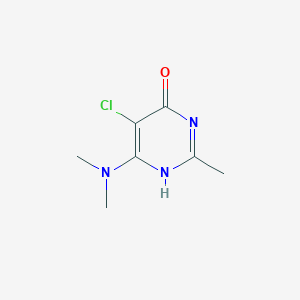
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one is a chemical compound with a unique structure and significant biological activity.
Preparation Methods
The synthesis of 5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can be divided into synthetic routes and industrial production methods:
-
Synthetic Routes: : The compound is typically synthesized through a series of chemical reactions that involve the use of halogenated hydrocarbons and catalysts. For example, one method involves the C-H alkylation reaction using N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst .
-
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
-
Reduction: : Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution: : Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by using specific catalysts and reagents .
Scientific Research Applications
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
-
Chemistry: : The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
-
Biology: : In biological research, this compound is used to study cellular processes and molecular interactions. It has been shown to have significant effects on cell signaling pathways and gene expression.
-
Medicine: : The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
-
Industry: : this compound is used in the development of new materials and industrial processes. Its unique properties make it valuable for applications in fields such as materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological activity of the compound .
Properties
IUPAC Name |
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUIOFVQNTWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
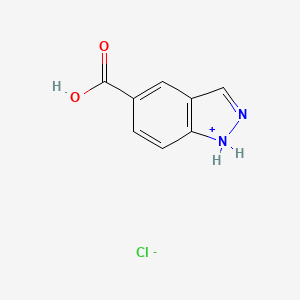
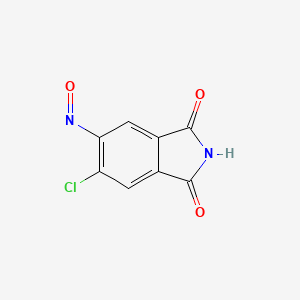
![6-methylsulfanyl-1H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B7853525.png)
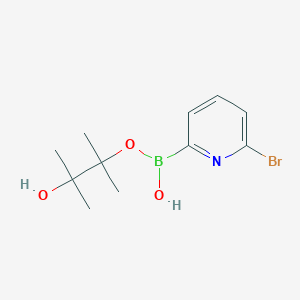
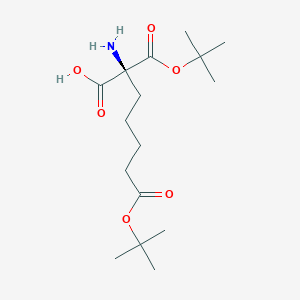

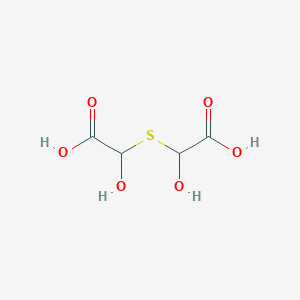
![N-hydroxy-5-[(E)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B7853563.png)
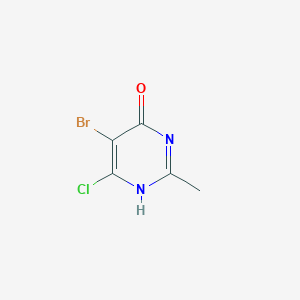
![2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile](/img/structure/B7853586.png)
